molecular formula C21H25N3 B12179689 2-methyl-3-((4-methylpiperidin-1-yl)(pyridin-2-yl)methyl)-1H-indole

2-methyl-3-((4-methylpiperidin-1-yl)(pyridin-2-yl)methyl)-1H-indole

Cat. No.: B12179689
M. Wt: 319.4 g/mol
InChI Key: NBKDMBGWUXYCJB-UHFFFAOYSA-N
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Description

2-methyl-3-((4-methylpiperidin-1-yl)(pyridin-2-yl)methyl)-1H-indole is a complex organic compound that belongs to the indole family. Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This particular compound is characterized by the presence of a methyl group at the second position, a 4-methylpiperidin-1-yl group, and a pyridin-2-ylmethyl group attached to the third position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-((4-methylpiperidin-1-yl)(pyridin-2-yl)methyl)-1H-indole typically involves multi-step organic reactions. One common method involves the initial formation of the indole core, followed by the introduction of the substituents at the desired positions. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the indole ring and the subsequent functionalization steps.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-((4-methylpiperidin-1-yl)(pyridin-2-yl)methyl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.

    Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized indole derivatives.

Scientific Research Applications

2-methyl-3-((4-methylpiperidin-1-yl)(pyridin-2-yl)methyl)-1H-indole has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-methyl-3-((4-methylpiperidin-1-yl)(pyridin-2-yl)methyl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives with different substituents, such as:

  • 2-methyl-3-(pyridin-2-ylmethyl)-1H-indole
  • 2-methyl-3-((4-methylpiperidin-1-yl)methyl)-1H-indole
  • 3-((4-methylpiperidin-1-yl)(pyridin-2-yl)methyl)-1H-indole

Uniqueness

The uniqueness of 2-methyl-3-((4-methylpiperidin-1-yl)(pyridin-2-yl)methyl)-1H-indole lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H25N3

Molecular Weight

319.4 g/mol

IUPAC Name

2-methyl-3-[(4-methylpiperidin-1-yl)-pyridin-2-ylmethyl]-1H-indole

InChI

InChI=1S/C21H25N3/c1-15-10-13-24(14-11-15)21(19-9-5-6-12-22-19)20-16(2)23-18-8-4-3-7-17(18)20/h3-9,12,15,21,23H,10-11,13-14H2,1-2H3

InChI Key

NBKDMBGWUXYCJB-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(C2=CC=CC=N2)C3=C(NC4=CC=CC=C43)C

Origin of Product

United States

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